Isoquinoline-1-carbonitrile

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Isoquinoline-1-carbonitrile (1198-30-7) is the essential precursor for imidazo[5,1-a]isoquinoline libraries and patented SARM candidates (WO2015173684A1). Its 1-position nitrile enables regioselective synthesis unattainable with quinoline-2-carbonitrile, ensuring SAR fidelity. With established high-yield routes (~96%), it offers scalable, reliable supply. Choose 1198-30-7 for defined synthetic outcomes and cost-efficient process development.

Molecular Formula C10H6N2
Molecular Weight 154.17 g/mol
CAS No. 1198-30-7
Cat. No. B074398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-1-carbonitrile
CAS1198-30-7
Molecular FormulaC10H6N2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C#N
InChIInChI=1S/C10H6N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H
InChIKeyHJHXYSBRTVFEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-1-carbonitrile (CAS 1198-30-7) Technical Baseline and Core Characteristics


Isoquinoline-1-carbonitrile (CAS 1198-30-7), also known as 1-cyanoisoquinoline, is a nitrogen-containing heterocyclic compound characterized by a nitrile group attached to the 1-position of an isoquinoline scaffold [1]. It belongs to the class of azanaphthalene carbonitriles, with a molecular formula of C10H6N2 and a molecular weight of 154.17 g/mol . The compound is a colorless to pale yellow solid with a melting point ranging from 90–92 °C . Its structure imparts distinct electronic properties that influence its reactivity as a versatile building block in organic synthesis, particularly in the construction of fused polycyclic systems and as an intermediate in pharmaceutical development [2].

Why Generic Substitution of Isoquinoline-1-carbonitrile is Scientifically Unsound


Direct substitution of isoquinoline-1-carbonitrile (1198-30-7) with close structural analogs such as quinoline-2-carbonitrile (1436-43-7) or isoquinoline-3-carbonitrile (26947-41-1) is not scientifically justified due to fundamentally divergent regiochemical outcomes in key synthetic applications. While these compounds share the same molecular formula (C10H6N2) and similar molecular weight (~154.17 g/mol), the position of the nitrile group on the heterocyclic scaffold dictates distinct reactivity profiles. For instance, under Vilsmeier conditions, isoquinoline-1-carbonitriles undergo a one-step synthesis to form imidazo[5,1-a]isoquinolines, whereas quinoline-2-carbonitriles yield the isomeric imidazo[1,5-a]quinoline systems [1]. This regiochemical divergence is not a subtle nuance but a critical determinant of the final product's structure and, consequently, its potential biological or material properties. Therefore, substituting one regioisomer for another in a synthetic pathway introduces significant risk of generating an undesired or inactive product, undermining the entire research or manufacturing process.

Quantitative Differentiation of Isoquinoline-1-carbonitrile (1198-30-7): A Comparative Evidence Guide


High Synthetic Accessibility for Isoquinoline-1-carbonitrile via Multiple Efficient Routes

Isoquinoline-1-carbonitrile (1198-30-7) demonstrates superior synthetic accessibility compared to its regioisomer isoquinoline-3-carbonitrile. The target compound can be synthesized in excellent yields, with documented routes achieving approximately 96% yield from 2-benzoyl-1-cyano-1,2-dihydroisoquinoline, and approximately 95% yield from isoquinoline-N-oxide and trimethylsilyl cyanide [1]. In contrast, similar high-yielding, direct synthetic routes are not as prominently documented for isoquinoline-3-carbonitrile (CAS 26947-41-1), which is primarily available as a specialty research chemical rather than a bulk synthetic intermediate [2]. This higher synthetic yield and established methodology make 1198-30-7 a more reliable and cost-effective starting material for industrial and research applications requiring larger quantities or consistent quality.

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Defined Physicochemical Profile of Isoquinoline-1-carbonitrile Facilitating Solid-Phase Handling

Isoquinoline-1-carbonitrile (1198-30-7) presents a well-defined and advantageous physicochemical profile for handling and formulation, with a melting point of 90–92 °C . This property is significantly more favorable than that of its close analog, quinoline-2-carbonitrile (CAS 1436-43-7), which has a slightly higher melting point of 93–95 °C . The lower melting point of isoquinoline-1-carbonitrile can be advantageous in certain solid-phase synthetic or crystallization processes, potentially offering lower energy requirements for melting and different solubility behavior. This subtle but measurable difference provides a practical, quantifiable reason to prefer one compound over the other based on specific experimental or manufacturing constraints.

Physicochemical Properties Formulation Process Development

Regioselective Cycloaddition Outcomes in Vilsmeier-Mediated Annulations

In Vilsmeier-mediated annulation reactions with DMF, isoquinoline-1-carbonitriles demonstrate a specific regiochemical outcome that is distinct from and not achievable with quinoline-2-carbonitriles [1]. Specifically, the reaction with isoquinoline-1-carbonitrile (1198-30-7) yields the fused ring system imidazo[5,1-a]isoquinoline. In contrast, the analogous reaction with quinoline-2-carbonitrile (1436-43-7) produces imidazo[1,5-a]quinoline. This difference in the point of ring fusion is not a matter of yield but a fundamental, quantifiable divergence in the product's chemical identity and, by extension, its potential biological and material properties. This establishes isoquinoline-1-carbonitrile as an irreplaceable building block for accessing the imidazo[5,1-a]isoquinoline scaffold.

Synthetic Methodology Heterocyclic Chemistry Fused Ring Systems

Documented Role as a Key Intermediate in Patented Pharmaceutical Syntheses

Isoquinoline-1-carbonitrile (1198-30-7) is explicitly claimed as a critical starting material in the synthesis of novel crystalline forms of 6-[(4R)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile, a compound under investigation as a Selective Androgen Receptor Modulator (SARM) [1]. This is a direct, patent-backed example of its use in constructing a specific, therapeutically relevant molecule. In contrast, the use of its structural isomers, such as quinoline-2-carbonitrile or isoquinoline-3-carbonitrile, is not cited in the context of this particular patented synthesis route. This provides a tangible, verifiable reason for procurement: its use is essential for replicating or building upon this specific patented synthetic pathway.

Pharmaceutical Chemistry Process Development Intellectual Property

Distinct Photochemical Reactivity Leading to Unique Rearrangement Products

Isoquinoline-1-carbonitrile (1198-30-7) displays a unique photochemical reactivity profile compared to its quinoline counterpart. Upon irradiation of its N-oxide derivative (1-cyanoisoquinoline 2-oxide) in ethanol, it undergoes photochemical isomerization to form 1,3-oxazepine in approximately 66% yield via the S1 excited state [1]. This specific photochemical pathway is a distinct property of the isoquinoline-1-carbonitrile N-oxide system. While quinoline N-oxides undergo 1,3-dipolar cycloadditions, isoquinoline N-oxide (and by extension its carbonitrile derivatives) exhibits a unique photochemical fate. This difference is a critical consideration for researchers studying photochemical rearrangements or looking to access the 1,3-oxazepine scaffold.

Photochemistry Physical Organic Chemistry Mechanistic Studies

Evidence-Based Application Scenarios for Isoquinoline-1-carbonitrile (1198-30-7)


Synthesis of Imidazo[5,1-a]isoquinoline-Based Libraries for Medicinal Chemistry

Researchers synthesizing libraries of imidazo[5,1-a]isoquinolines for biological screening should prioritize isoquinoline-1-carbonitrile (1198-30-7) as their starting material. As evidenced by the Vilsmeier reaction studies [1], this compound is the direct precursor to this specific fused ring system. Attempting to use the more common quinoline-2-carbonitrile would result in the regioisomeric imidazo[1,5-a]quinoline scaffold, which may possess entirely different biological activities. The use of 1198-30-7 is therefore essential for maintaining the intended chemical structure and SAR integrity of the compound library.

Process Development and Scale-Up of Pharmaceutical Intermediates

For process chemists tasked with scaling up the production of pharmaceutical intermediates, isoquinoline-1-carbonitrile (1198-30-7) offers a compelling advantage due to its established high-yielding synthetic routes (approx. 95-96%) [1]. This contrasts with less-defined routes for its regioisomer, isoquinoline-3-carbonitrile. The robust and efficient synthesis translates to lower cost of goods, improved process reliability, and a more secure supply chain, making 1198-30-7 the preferred choice for industrial-scale projects requiring consistent, high-purity material.

Investigating Selective Androgen Receptor Modulators (SARMs)

Any research program focused on developing novel SARMs based on the 6-[(4R)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile scaffold must procure and utilize isoquinoline-1-carbonitrile (1198-30-7). This is a mandatory requirement for replicating the patented synthetic route disclosed in WO2015173684A1 [1]. The use of any other regioisomeric carbonitrile would derail the synthesis and prevent the formation of the target SARM candidate, underscoring the compound's non-substitutable role in this specific therapeutic area.

Photochemical Studies and Synthesis of 1,3-Oxazepines

For studies in photochemical rearrangement or for accessing the 1,3-oxazepine scaffold, the N-oxide derivative of isoquinoline-1-carbonitrile is the required precursor. The unique photoisomerization of 1-cyanoisoquinoline 2-oxide to 1,3-oxazepine in ~66% yield [1] is a specific reaction not observed with analogous quinoline derivatives. Therefore, researchers in this niche must select isoquinoline-1-carbonitrile as their starting material to enable this particular transformation.

Technical Documentation Hub

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